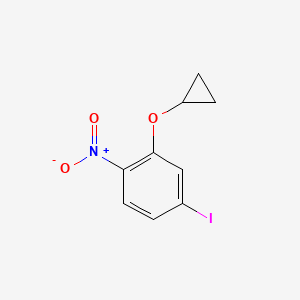

2-Cyclopropoxy-4-iodo-1-nitrobenzene

Description

2-Cyclopropoxy-4-iodo-1-nitrobenzene is a substituted benzene derivative characterized by a nitro group (-NO₂) at position 1, an iodine atom at position 4, and a cyclopropoxy group (-O-C₃H₅) at position 2. This compound combines electron-withdrawing (nitro, iodine) and strained ether (cyclopropoxy) substituents, leading to unique electronic and steric properties. Its applications may span pharmaceuticals, agrochemicals, or materials science, where such substituents influence reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula |

C9H8INO3 |

|---|---|

Molecular Weight |

305.07 g/mol |

IUPAC Name |

2-cyclopropyloxy-4-iodo-1-nitrobenzene |

InChI |

InChI=1S/C9H8INO3/c10-6-1-4-8(11(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2 |

InChI Key |

UEUZFQBPIUEASY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)I)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Cyclopropoxy-4-iodo-1-nitrobenzene typically involves multiple steps. One common method includes the nitration of a suitable precursor followed by iodination and cyclopropoxylation. For instance, a Friedel-Crafts acylation can be used to introduce the cyclopropoxy group, followed by nitration and iodination . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

2-Cyclopropoxy-4-iodo-1-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using hydrogenation with catalysts such as Ru

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Findings:

Electronic Profile : The nitro group in 2-cyclopropoxy-4-iodo-1-nitrobenzene induces strong electron withdrawal, polarizing the aromatic ring similarly to nitro-substituted azo compounds (e.g., 4-nitro-4'-hydroxy-azobenzene ). However, the cyclopropoxy group introduces a sterically bulky, moderately electron-donating substituent, contrasting with smaller alkoxy groups (e.g., methoxy) or planar azo linkages.

Iodo Substituent : The iodine atom at position 4 contributes to both steric bulk and electron withdrawal, akin to iodo-substituted azo dyes (e.g., compound H in ). Iodine’s polarizability may enhance intermolecular interactions in solid-state packing compared to chloro or bromo analogs.

Stability : Cyclopropoxy’s strained ring system may reduce thermal stability compared to unstrained alkoxy groups (e.g., ethoxy) due to ring-opening tendencies under heat or acidic conditions .

Spectroscopic and Crystallographic Behavior

- Software tools like ORTEP-3 could model its structure, predicting bond angles and torsion stresses from the cyclopropoxy group.

- UV-Vis Spectroscopy: The nitro group’s conjugation with the aromatic ring likely produces absorbance maxima in the 300–400 nm range, comparable to nitroaromatics like 3,5-dimethyl-4-(4'-nitrophenylazo)-phenol .

Research Implications and Gaps

Synthetic Challenges : The cyclopropoxy group’s strain may complicate synthesis, requiring optimized conditions to avoid ring-opening side reactions.

Biological Activity : While nitro and iodo groups are common in antimicrobial agents, the compound’s bioactivity remains unexplored.

Data Limitations : Direct experimental data (e.g., melting points, solubility) for 2-cyclopropoxy-4-iodo-1-nitrobenzene are absent in the reviewed literature; inferences rely on substituent analogies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.